molecular formula C34H27N3 B10877186 10-benzyl-8,9-diphenyl-6,10-dihydro-5H-benzo[h]pyrrolo[2,3-b]quinolin-7-amine

10-benzyl-8,9-diphenyl-6,10-dihydro-5H-benzo[h]pyrrolo[2,3-b]quinolin-7-amine

Cat. No.: B10877186
M. Wt: 477.6 g/mol
InChI Key: IDZNDAQIDRRXTO-UHFFFAOYSA-N
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Description

10-benzyl-8,9-diphenyl-6,10-dihydro-5H-benzo[h]pyrrolo[2,3-b]quinolin-7-amine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon The compound’s structure includes a fused ring system with nitrogen atoms, making it a member of the pyrroloquinoline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-benzyl-8,9-diphenyl-6,10-dihydro-5H-benzo[h]pyrrolo[2,3-b]quinolin-7-amine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted anilines and benzyl halides can be used in a series of reactions involving condensation, cyclization, and reduction steps. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

10-benzyl-8,9-diphenyl-6,10-dihydro-5H-benzo[h]pyrrolo[2,3-b]quinolin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

10-benzyl-8,9-diphenyl-6,10-dihydro-5H-benzo[h]pyrrolo[2,3-b]quinolin-7-amine has several scientific research applications:

    Medicinal Chemistry: The compound’s structure allows it to interact with biological targets, making it a potential candidate for drug development. It has been studied for its anticancer, antiviral, and antimicrobial properties.

    Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

    Biological Research: It can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.

Mechanism of Action

The mechanism of action of 10-benzyl-8,9-diphenyl-6,10-dihydro-5H-benzo[h]pyrrolo[2,3-b]quinolin-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways involved in cancer progression. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds containing the indole nucleus, such as tryptophan and serotonin, share structural similarities with 10-benzyl-8,9-diphenyl-6,10-dihydro-5H-benzo[h]pyrrolo[2,3-b]quinolin-7-amine.

    Quinoline Derivatives: Compounds like quinine and chloroquine, which contain the quinoline ring, are structurally related.

    Pyrroloquinoline Derivatives: Other compounds in the pyrroloquinoline family, such as pyrroloquinoline quinone (PQQ), share a similar core structure.

Uniqueness

What sets this compound apart is its specific substitution pattern and the presence of multiple aromatic rings. This unique structure imparts distinct electronic and steric properties, making it suitable for specialized applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C34H27N3

Molecular Weight

477.6 g/mol

IUPAC Name

15-benzyl-13,14-diphenyl-15,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,10,12(16),13-heptaen-11-amine

InChI

InChI=1S/C34H27N3/c35-31-28-21-20-24-14-10-11-19-27(24)32(28)36-34-30(31)29(25-15-6-2-7-16-25)33(26-17-8-3-9-18-26)37(34)22-23-12-4-1-5-13-23/h1-19H,20-22H2,(H2,35,36)

InChI Key

IDZNDAQIDRRXTO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C3=C(N=C2C4=CC=CC=C41)N(C(=C3C5=CC=CC=C5)C6=CC=CC=C6)CC7=CC=CC=C7)N

Origin of Product

United States

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